molecular formula C14H14BrNO3S B2736819 4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide CAS No. 1107550-55-9

4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide

Cat. No.: B2736819
CAS No.: 1107550-55-9
M. Wt: 356.23
InChI Key: HOVHPNABQUOYHR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide is a useful research compound. Its molecular formula is C14H14BrNO3S and its molecular weight is 356.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and Applications A study on a similar fluorophore, which showcases solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties, highlights the potential of 4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide in photophysical applications. These properties are particularly relevant in the development of fluorescent markers and sensors, where the interaction with solvents or specific ions can be used to detect or measure various chemical or biological entities (Zhan-Xian Li et al., 2009).

Synthesis of Heterocyclic Compounds and Their Derivatives The synthesis of thiazoles and their fused derivatives with antimicrobial activities has been researched, showing the versatility of similar ethoxycarbonyl compounds in creating bioactive molecules. These compounds have shown potential in fighting against both bacterial and fungal pathogens, indicating a pathway for the development of new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

Ring Contraction and Synthesis of Functionalized Pyrrolidines Research on tetrahydropyridinium bromide, a related compound, has shown its utility in undergoing ring contraction with nucleophiles to produce functionalized pyrrolidines. This process is crucial in synthesizing various bioactive and pharmacologically relevant structures, demonstrating the potential utility of this compound in medicinal chemistry and drug discovery (Luca Guideri et al., 2012).

Corrosion Inhibition Another intriguing application is in the field of corrosion inhibition. Pyridinium bromide derivatives have been synthesized and studied as inhibitors for mild steel in acidic solutions, showcasing the potential of such compounds in protecting metals from corrosion. This application is particularly relevant in industrial settings, where the longevity and durability of metal components are critical (Amro A. Raheem & Mehdi S. Shihab, 2022).

Properties

IUPAC Name

ethyl 1-(2-oxo-2-thiophen-2-ylethyl)pyridin-1-ium-4-carboxylate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14NO3S.BrH/c1-2-18-14(17)11-5-7-15(8-6-11)10-12(16)13-4-3-9-19-13;/h3-9H,2,10H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVHPNABQUOYHR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=[N+](C=C1)CC(=O)C2=CC=CS2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.